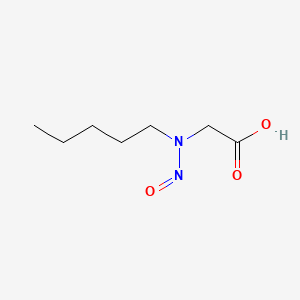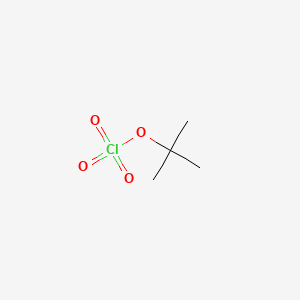
tert-Butyl perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl perchlorate: is an organic compound with the molecular formula C₄H₉ClO₄ It is a member of the alkyl perchlorates, which are known for their strong oxidizing properties
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl perchlorate can be synthesized through the reaction of tert-butyl alcohol with perchloric acid. The reaction typically requires careful control of temperature and concentration to avoid decomposition or unwanted side reactions. The general reaction is as follows:
C4H9OH+HClO4→C4H9ClO4+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the highly reactive and potentially explosive nature of perchlorates. The use of continuous flow reactors and automated control systems helps in maintaining the desired reaction conditions and ensuring safety.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl perchlorate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the perchlorate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions: Typical conditions involve the use of nucleophiles such as amines or thiols under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tert-butyl alcohol, while substitution reactions can produce tert-butyl derivatives of the nucleophiles used.
Scientific Research Applications
tert-Butyl perchlorate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: Its reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-butyl perchlorate involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, facilitating oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used. In biological systems, it can modify proteins and other biomolecules through oxidation, affecting their function and activity.
Comparison with Similar Compounds
tert-Butyl alcohol (C₄H₉OH): A precursor in the synthesis of tert-butyl perchlorate.
tert-Butyl chloride (C₄H₉Cl): Another tert-butyl derivative with different reactivity and applications.
tert-Butyl hydroperoxide (C₄H₉OOH): A related compound used as an oxidizing agent in organic synthesis.
Uniqueness: this compound is unique due to its strong oxidizing properties and the presence of the perchlorate group This makes it particularly useful in reactions requiring a powerful oxidizing agent
Properties
CAS No. |
6380-69-4 |
|---|---|
Molecular Formula |
C4H9ClO4 |
Molecular Weight |
156.56 g/mol |
IUPAC Name |
tert-butyl perchlorate |
InChI |
InChI=1S/C4H9ClO4/c1-4(2,3)9-5(6,7)8/h1-3H3 |
InChI Key |
AFSIIZRPQXBCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



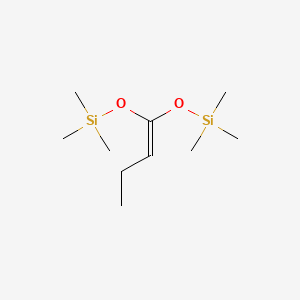
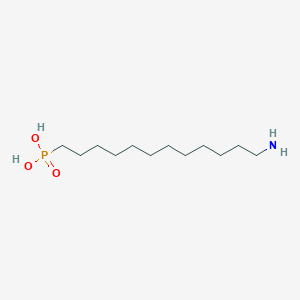

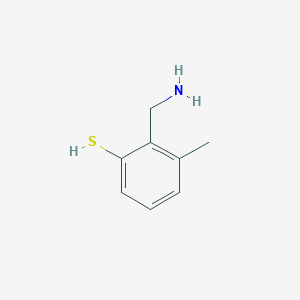
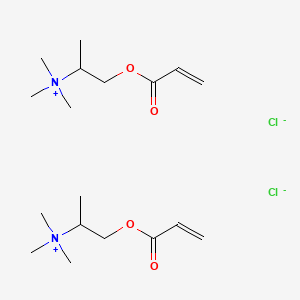

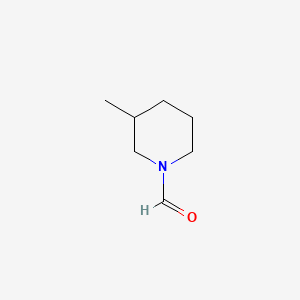
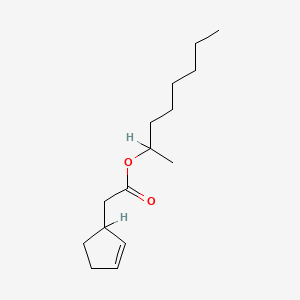
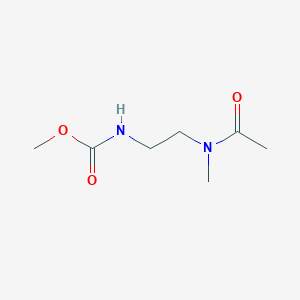
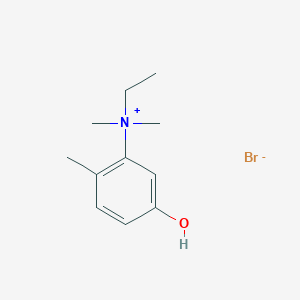

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
